molecular formula C10H12ClF3N2 B1461810 N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine CAS No. 1036594-37-2

N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1461810
CAS No.: 1036594-37-2
M. Wt: 252.66 g/mol
InChI Key: BZASFESHTCFZEO-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridinamines. This compound is characterized by the presence of a sec-butyl group, a chloro group, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-butan-2-yl-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N2/c1-3-6(2)16-9-8(11)4-7(5-15-9)10(12,13)14/h4-6H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZASFESHTCFZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through trifluoromethylation reactions using reagents like trifluoromethyl iodide (CF₃I) or Togni’s reagent.

    Attachment of the Sec-butyl Group: The sec-butyl group can be introduced through alkylation reactions using sec-butyl halides in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution Reactions: Formation of N-(Sec-butyl)-3-amino-5-(trifluoromethyl)-2-pyridinamine.

    Oxidation Reactions: Formation of this compound N-oxide.

    Reduction Reactions: Formation of N-(Sec-butyl)-3-chloro-5-(trifluoromethyl)-piperidine.

Scientific Research Applications

Medicinal Chemistry

N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyridine have been tested against various cancer cell lines, demonstrating efficacy in inhibiting cell growth.

Case Study: Anticancer Activity

In a study assessing the anticancer properties of pyridine derivatives, this compound was evaluated using the National Cancer Institute's protocols. The compound exhibited notable inhibition rates against several cancer cell lines, supporting its potential as a lead compound in drug development.

Antimicrobial Applications

The compound has also shown promise in antimicrobial research. Pyridine derivatives are known for their ability to inhibit bacterial growth and combat fungal infections.

Table: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (µg/mL)Activity Against
This compoundTBDEscherichia coli
Another Pyridine Derivative50Staphylococcus aureus
Yet Another Derivative25Candida albicans

Material Science

Beyond biological applications, this compound is being explored for its utility in material science. Its unique chemical structure allows it to be integrated into polymers and coatings that require specific thermal and chemical resistance properties.

Application in Coatings

Research indicates that incorporating this compound into polymer formulations can enhance their durability and resistance to harsh environmental conditions. This application is particularly relevant for coatings used in automotive and aerospace industries.

Synthesis and Development

The synthesis of this compound has been documented through various synthetic routes, often involving the reaction of pyridine derivatives with chlorinated compounds under controlled conditions.

Synthesis Pathway Example

  • Starting Material : 3-chloro-5-(trifluoromethyl)pyridin-2-amines.
  • Reagents : sec-butyl bromide, base (e.g., potassium carbonate).
  • Conditions : Reflux in an organic solvent (e.g., DMF) for several hours.
  • Product Isolation : Purification through recrystallization or chromatography.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:

    N-(Sec-butyl)-3-chloro-2-pyridinamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(Sec-butyl)-5-(trifluoromethyl)-2-pyridinamine: Lacks the chloro group, leading to variations in reactivity and activity.

    N-(Sec-butyl)-3-chloro-5-methyl-2-pyridinamine: Contains a methyl group instead of a trifluoromethyl group, affecting its overall properties.

Biological Activity

N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine is a synthetic compound belonging to the class of pyridinamines. Its structure features a sec-butyl group, a chloro group, and a trifluoromethyl group attached to a pyridine ring. This unique combination of functional groups contributes to its chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

PropertyValue
IUPAC NameN-butan-2-yl-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Molecular FormulaC10H12ClF3N2
Molecular Weight252.66 g/mol
CAS Number1036594-37-2
InChI KeyBZASFESHTCFZEO-UHFFFAOYSA-N

The presence of the trifluoromethyl group is particularly notable as it has been shown to enhance the biological activity of compounds by influencing their interaction with biological targets, including enzymes and receptors .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors, influencing critical signaling pathways associated with inflammation, cell proliferation, and apoptosis .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activities. For instance, studies have shown that similar pyridine derivatives can inhibit bacterial growth effectively. The specific activity of this compound against various pathogens remains to be fully characterized, but its structural analogs have demonstrated significant antimicrobial effects .

Case Studies and Research Findings

  • Antichlamydial Activity : A study highlighted the development of new pyridine-based compounds that selectively inhibit Chlamydia trachomatis, showcasing the potential for similar compounds like this compound to be effective against specific bacterial pathogens .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the pyridine structure can significantly affect biological activity. The introduction of the trifluoromethyl group has been linked to increased potency in inhibiting various biological targets .
  • Pharmacological Applications : The compound has been explored for its applications in drug development, particularly as a building block for synthesizing more complex pharmaceutical agents. Its unique properties make it suitable for further exploration in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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